N-Boc-3-(4-Pyridyl)-2-propyn-1-amine
Overview
Description
“N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” is a chemical compound with the molecular formula C13H17N2O4 . It is also known as "(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoate" . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” can be represented by the SMILES notation:CC(C)(C)OC(=O)NC@HC([O-])=O
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
“N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” is a solid substance . It has a molecular weight of 266.297 g/mol . The compound is sensitive to air and moisture .Scientific Research Applications
N-Boc Protection and Catalysis
N-Boc-3-(4-Pyridyl)-2-propyn-1-amine serves as an efficient substrate in N-tert-butoxycarbonylation reactions. The use of heterogeneous and recyclable catalysts, such as H3PW12O40, has demonstrated high efficiency and environmental friendliness in the N-Boc protection of amines. This process is chemoselective, avoiding the formation of competitive side products like isocyanates and ureas, and is crucial in peptide synthesis due to its resistance to racemization (Heydari et al., 2007). Additionally, the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water has been reported, highlighting a greener approach by avoiding the use of hazardous solvents and isocyanate or urea as side products (Chankeshwara & Chakraborti, 2006).
Application in Photopolymerization
Borane complexes containing amine and phosphine ligands have been explored as new, highly efficient coinitiators for acrylate photopolymerization. These complexes, in the presence of benzophenone, offer promising polymerization rates and are almost unaffected under aerated conditions, indicating their potential in photoinitiated polymerization processes (Lalevée et al., 2008).
Synthesis of Alzheimer's Disease Therapeutic Agents
N-Boc-3-(4-Pyridyl)-2-propyn-1-amine derivatives have been synthesized and evaluated for potential utility in treating Alzheimer's disease. Among these, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine was selected for clinical development based on its biological evaluation, including cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).
Safety And Hazards
“N-Boc-3-(4-Pyridyl)-2-propyn-1-amine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If inhaled, it is advised to remove the victim to fresh air .
properties
IUPAC Name |
tert-butyl N-(3-pyridin-4-ylprop-2-ynyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUKAIRUEFEMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(4-Pyridyl)-2-propyn-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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